molecular formula C22H19N3O5 B12203149 (4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione

(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12203149
M. Wt: 405.4 g/mol
InChI Key: PHJSZPMLOACCKO-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a hydroxy group, an oxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-keto ester, with an amine and an aldehyde under acidic or basic conditions.

    Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the oxazole core.

    Formation of the pyrrol-2-one ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

    Introduction of the benzoyl group: This step may involve an acylation reaction, such as a Friedel-Crafts acylation, to attach the benzoyl group to the pyrrol-2-one ring.

    Introduction of the ethoxy group: This can be achieved through an etherification reaction, such as the Williamson ether synthesis, to attach the ethoxy group to the benzoyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

    Cyclization: Acidic or basic catalysts to promote ring closure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the design and synthesis of new drugs with potential therapeutic effects.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a pyridin-2-yl group instead of a pyridin-3-yl group.

Uniqueness

The uniqueness of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H19N3O5/c1-3-29-16-8-6-14(7-9-16)20(26)18-19(15-5-4-10-23-12-15)25(22(28)21(18)27)17-11-13(2)30-24-17/h4-12,19,26H,3H2,1-2H3/b20-18+

InChI Key

PHJSZPMLOACCKO-CZIZESTLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CN=CC=C4)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CN=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.